molecular formula C7H3F5 B1452099 1-(Difluoromethyl)-2,3,5-trifluorobenzene CAS No. 1214358-17-4

1-(Difluoromethyl)-2,3,5-trifluorobenzene

Cat. No. B1452099
M. Wt: 182.09 g/mol
InChI Key: IDGVRAVWQIVVHG-UHFFFAOYSA-N
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Description

“1-(Difluoromethyl)-2,3,5-trifluorobenzene” is a fluorinated compound. Fluorinated compounds are of considerable interest in diverse fields of science because of their unique physical and chemical properties . The successful difluoromethylation of related compounds has been noted in the literature .


Synthesis Analysis

Recent advances in difluoromethylation processes have streamlined access to molecules of pharmaceutical relevance . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .


Chemical Reactions Analysis

The review describes the recent advances made in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .

Scientific Research Applications

  • Late-stage difluoromethylation

    • Application : This process involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S. This field of research has benefited from the invention of multiple difluoromethylation reagents .
    • Method : The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .
    • Results : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
  • Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides

    • Application : A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against seven phytopathogenic fungi .
    • Method : The specific synthesis method is not detailed in the search results, but it likely involves standard organic synthesis techniques .
    • Results : Most of the synthesized compounds displayed moderate to excellent activities against the tested fungi .
  • Late-stage difluoromethylation of heteroaromatics

    • Application : This process involves the difluoromethylation of C (sp2)–H bonds through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .
    • Method : The method involves the use of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .
    • Results : This method has streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
  • Synthesis of substituted 6-(difluoromethyl)phenanthridines

    • Application : In this transformation, the CF2H radical reacts with 2-isocyano-1,1’-biphenyl to generate a series of substituted 6-(difluoromethyl)phenanthridines .
    • Method : The method involves the use of fac-Ir(ppy)3 (1 mol%) to activate HCF2SO2Cl to generate the CF2H radical .
    • Results : The results of this transformation are not detailed in the search results .
  • Difluoromethylation of C (sp2)–H bond

    • Application : This process involves the difluoromethylation of C (sp2)–H bonds through Minisci-type radical chemistry .
    • Method : The method involves the use of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .
    • Results : This method has streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
  • Difluoromethylation in Continuous Flow

    • Application : This process involves the use of fluoroform (CHF3) for difluoromethylation reactions in continuous flow .
    • Method : The specific method is not detailed in the search results, but it likely involves standard organic synthesis techniques .
    • Results : The results of this transformation are not detailed in the search results .

Safety And Hazards

The safety data sheet for a related compound, Mizona, advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It also suggests using personal protective equipment and ensuring adequate ventilation .

Future Directions

The field of difluoromethylation has benefited from the invention of multiple difluoromethylation reagents . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this sub-field . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

properties

IUPAC Name

1-(difluoromethyl)-2,3,5-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGVRAVWQIVVHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Difluoromethyl)-2,3,5-trifluorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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